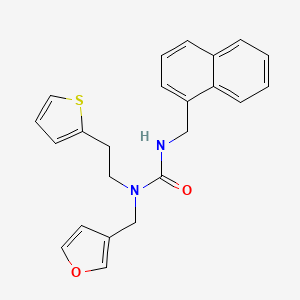

1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-23(24-15-20-7-3-6-19-5-1-2-9-22(19)20)25(16-18-11-13-27-17-18)12-10-21-8-4-14-28-21/h1-9,11,13-14,17H,10,12,15-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDCNSXIJNIBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with specific molecular targets such as enzymes or receptors. The furan, naphthalene, and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The urea group can form hydrogen bonds with active site residues, modulating the activity of target proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Urea Derivatives

Key Observations :

- Naphthalene derivatives generally exhibit higher melting points due to enhanced intermolecular stacking (e.g., 5h vs. 5j ) .

Spectroscopic Characterization

- IR Spectroscopy : Urea NH stretches (3200–3400 cm⁻¹) and carbonyl (C=O) stretches (~1650 cm⁻¹) are common markers. Thiophene C–S stretches appear near 700 cm⁻¹, while furan C–O–C absorbs at ~1155 cm⁻¹ .

- NMR : Aromatic protons in naphthalene (δ 7.0–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) are distinguishable, as seen in compound 5h () and chalcone derivatives () .

Crystallographic and Computational Insights

Biological Activity

1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the urea linkage through the reaction of isocyanates with amines derived from furan, naphthalene, and thiophene derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea and urea derivatives, including compounds similar to 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea. For instance, various (thio)ureas have shown significant cytotoxic effects against different cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Cell Line Tested | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 15.0 | Apoptosis induction |

| Compound B | HCT116 (colon cancer) | 20.5 | Cell cycle arrest |

| 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | TBD | TBD |

Note: GI50 values represent the concentration required to inhibit cell growth by 50%. Further studies are required to establish specific values for this compound.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that thiourea derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for certain thiourea compounds.

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.5 |

| Compound D | Escherichia coli | 1.0 |

| 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | TBD |

Mechanistic Studies

Mechanistic studies on related compounds suggest that these ureas may interact with cellular targets such as enzymes involved in cancer progression or microbial metabolism. For instance, inhibition of key enzymes like topoisomerases or protein kinases has been observed with similar structural analogues.

Case Studies

A notable case study involved the evaluation of a series of thiourea derivatives in breast cancer models, where a specific compound demonstrated significant tumor growth inhibition in vivo. The study underscored the importance of substituent variations on biological activity, suggesting that the inclusion of furan or thiophene moieties could enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.